molecular formula C22H23N3O5 B4689913 (Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid

(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid

Cat. No.: B4689913
M. Wt: 409.4 g/mol
InChI Key: LJUOTQORPIQYJS-HJWRWDBZSA-N
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Description

(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the target compound under specific reaction conditions such as temperature, pressure, and pH.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the methylphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and applications in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

The compound might have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. Its interactions with biological targets could be explored for medicinal chemistry purposes.

Industry

In industry, the compound could be used in the development of new materials, coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which (Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-[3-[(4-chlorophenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
  • (Z)-4-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid

Uniqueness

The uniqueness of (Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid lies in its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-15-2-4-16(5-3-15)24-22(29)18-14-17(23-20(26)8-9-21(27)28)6-7-19(18)25-10-12-30-13-11-25/h2-9,14H,10-13H2,1H3,(H,23,26)(H,24,29)(H,27,28)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUOTQORPIQYJS-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C=CC(=O)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)/C=C\C(=O)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
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(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
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(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
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(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
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(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
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(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid

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